L-Glutaminyl-L-tyrosylglycyl-L-leucine
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Overview
Description
L-Glutaminyl-L-tyrosylglycyl-L-leucine is a tetrapeptide composed of four amino acids: L-glutamine, L-tyrosine, glycine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tyrosylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-tyrosylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Dityrosine, oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Glutaminyl-L-tyrosylglycyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-tyrosylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-tyrosylglycyl-L-alanine: Similar structure but with alanine instead of leucine.
L-Glutaminyl-L-tyrosylglycyl-L-valine: Contains valine instead of leucine.
L-Glutaminyl-L-tyrosylglycyl-L-isoleucine: Isoleucine replaces leucine in the sequence.
Uniqueness
L-Glutaminyl-L-tyrosylglycyl-L-leucine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of leucine, a hydrophobic amino acid, influences the peptide’s interaction with lipid membranes and its overall stability.
Properties
CAS No. |
823838-28-4 |
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Molecular Formula |
C22H33N5O7 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H33N5O7/c1-12(2)9-17(22(33)34)26-19(30)11-25-21(32)16(10-13-3-5-14(28)6-4-13)27-20(31)15(23)7-8-18(24)29/h3-6,12,15-17,28H,7-11,23H2,1-2H3,(H2,24,29)(H,25,32)(H,26,30)(H,27,31)(H,33,34)/t15-,16-,17-/m0/s1 |
InChI Key |
HQVOHSSOIJFYFK-ULQDDVLXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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